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Compound of Interest

Compound Name: 20-Tetracosene-1,18-diol

Cat. No.: B15163390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data and outlines

standardized experimental protocols for the comprehensive characterization of 20-
tetracosene-1,18-diol. Due to the novelty or specificity of this long-chain unsaturated diol,

publicly accessible experimental spectroscopic data (NMR, MS, IR) is limited. This document,

therefore, focuses on predicted data, general methodologies for data acquisition, and the

logical workflow for the characterization of such compounds.

Compound Profile: 20-Tetracosene-1,18-diol
Molecular Formula: C₂₄H₄₈O₂

Molecular Weight: 368.6 g/mol

Structure: A 24-carbon chain with a double bond at position 20 and hydroxyl groups at

positions 1 and 18. The stereochemistry of the double bond (E/Z) and the chiral center at

position 18 would need to be determined experimentally.

Mass Spectrometry (MS) Data
While experimental mass spectra for 20-tetracosene-1,18-diol are not readily available in

public databases, predicted mass-to-charge ratios (m/z) for various adducts of (E)-tetracos-20-
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ene-1,18-diol have been calculated and are presented in Table 1.[1] This data is crucial for the

initial identification and confirmation of the molecular weight of a synthesized compound.

Table 1: Predicted Mass Spectrometry Data for (E)-Tetracos-20-ene-1,18-diol[1]

Adduct Predicted m/z

[M+H]⁺ 369.37270

[M+Na]⁺ 391.35464

[M-H]⁻ 367.35814

[M+NH₄]⁺ 386.39924

[M+K]⁺ 407.32858

[M+H-H₂O]⁺ 351.36268

[M+HCOO]⁻ 413.36362

[M+CH₃COO]⁻ 427.37927

Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining NMR, MS, and IR spectra for long-chain

unsaturated diols, based on standard laboratory practices for similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed chemical structure, including the

position of the double bond and hydroxyl groups, as well as the stereochemistry.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent should be based on the

solubility of the diol.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion, which is particularly important for long-chain aliphatic

compounds with many overlapping signals.
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¹H NMR:

Expected Chemical Shifts (δ):

-CH=CH- (vinylic protons): 5.3 - 5.5 ppm. The coupling constant (J) between these

protons can help determine the stereochemistry of the double bond (typically ~15 Hz for

E, ~10 Hz for Z).

-CH(OH)-: 3.6 - 4.1 ppm.

-CH₂OH: 3.6 - 3.8 ppm.

-CH₂- (aliphatic chain): 1.2 - 1.6 ppm (a broad, complex region).

-CH₃ (terminal methyl group): ~0.9 ppm.

¹³C NMR:

Expected Chemical Shifts (δ):

-CH=CH- (vinylic carbons): 120 - 140 ppm.

-CH(OH)-: 60 - 75 ppm.

-CH₂OH: ~60 ppm.

-CH₂- (aliphatic chain): 20 - 40 ppm.

-CH₃ (terminal methyl group): ~14 ppm.

2D NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

crucial for assigning specific proton and carbon signals and confirming the connectivity of the

molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information

about the fragmentation pattern, aiding in structural elucidation.
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Ionization Techniques:

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like

diols. It typically produces protonated [M+H]⁺ or sodiated [M+Na]⁺ ions with minimal

fragmentation.

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation.

While the molecular ion peak may be weak or absent, the fragmentation pattern can

provide structural information.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended

to obtain accurate mass measurements, which can be used to confirm the elemental

composition.

Tandem MS (MS/MS): This technique involves isolating a specific ion (e.g., the molecular

ion) and subjecting it to fragmentation. The resulting fragment ions can provide detailed

structural information, such as the location of functional groups. For unsaturated lipids,

techniques like epoxidation coupled with tandem mass spectrometry can be employed to

determine the precise location of the double bond.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl,

KBr) after evaporating the solvent, or as a KBr pellet.

Expected Absorption Bands (cm⁻¹):

O-H stretch (hydroxyl groups): A broad band in the region of 3200 - 3600 cm⁻¹.

C-H stretch (aliphatic): 2850 - 3000 cm⁻¹.

C=C stretch (alkene): A weak to medium band around 1640 - 1680 cm⁻¹. The intensity and

position can be indicative of the substitution pattern and stereochemistry.

C-O stretch (alcohols): 1050 - 1150 cm⁻¹.
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Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel long-chain unsaturated diol like 20-tetracosene-1,18-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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